molecular formula C17H20FN3O2 B2481444 N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide CAS No. 1333867-46-1

N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide

Katalognummer B2481444
CAS-Nummer: 1333867-46-1
Molekulargewicht: 317.364
InChI-Schlüssel: MOODKBUDMQROPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases.

Wirkmechanismus

N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases. By inhibiting BET proteins, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide can modulate gene expression and potentially treat diseases associated with BET dysregulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to have potent inhibitory activity against BET proteins, leading to changes in gene expression and downstream effects on cellular processes. In animal models, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to reduce tumor growth and inflammation, indicating its potential therapeutic applications in cancer and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is its selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. Additionally, the cost and availability of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide may limit its use in certain research settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. One area of focus is the identification of biomarkers that can predict patient response to N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. Another direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the combination of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide with other therapies may enhance its therapeutic potential in certain diseases.
In conclusion, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selectivity for BET proteins and its ability to modulate gene expression make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide involves several steps, including the preparation of 3-fluoro-4-bromoaniline, the formation of 3-fluoro-4-(morpholin-4-yl)aniline, and the coupling reaction of N-(1-cyanocyclopentyl)chloride with 3-fluoro-4-(morpholin-4-yl)aniline. The final product is obtained through purification and isolation processes.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-3-fluoro-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-11-13(3-4-15(14)21-7-9-23-10-8-21)16(22)20-17(12-19)5-1-2-6-17/h3-4,11H,1-2,5-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODKBUDMQROPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.